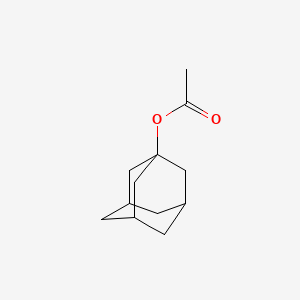

1-Adamantyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-adamantyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-8(13)14-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLRDAOEBRPIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315774 | |

| Record name | 1-Adamantyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22635-62-7 | |

| Record name | 1-Adamantyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22635-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 Adamantyl Acetate

Direct Esterification and Acetylation Approaches

These methods involve the direct conversion of 1-adamantanol (B105290) into its acetate (B1210297) ester.

A common and effective method for the synthesis of 1-adamantyl acetate involves the reaction of 1-adamantanol with acetic anhydride (B1165640) in the presence of a base catalyst orgsyn.orgorgsyn.orgacs.orgniscpr.res.inscielo.br. Typically, pyridine (B92270) serves as both a solvent and a catalyst, with 4-dimethylaminopyridine (B28879) (DMAP) often used as a co-catalyst to accelerate the reaction orgsyn.orgorgsyn.orgacs.org. The reaction is generally conducted at elevated temperatures, such as 60–70 °C, for several hours orgsyn.orgorgsyn.org. For instance, a procedure involves reacting 1-adamantanol with acetic anhydride (1.5 equivalents) and DMAP (0.1 equivalents) in pyridine (20 mL) at 60–70 °C for 20 hours, yielding this compound in high yields (89.4–90.4%) orgsyn.orgorgsyn.org. Other catalytic systems for alcohol acetylation, which could be applicable to 1-adamantanol, include solid acid catalysts like silica (B1680970) sulfuric acid scispace.com or N,N-dichloro-4-methylbenzenesulphonimide scielo.br.

Table 1: Common Reagents and Conditions for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Co-catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield | Citation |

| 1-Adamantanol | Acetic anhydride | Pyridine, DMAP | Pyridine | 60–70 | 20 h | 89.4–90.4% | orgsyn.orgorgsyn.org |

| 1-Adamantanol | Acetic anhydride | DMAP | Dichloromethane | Room temp. | 2 h | Not specified | acs.org |

| 1-Adamantanol | Acetic anhydride | Silica sulfuric acid | Solvent-free / n-hexane | Room temp. | Not specified | Good to high | scispace.com |

| 1-Adamantanol | Acetic anhydride | N,N-dichloro-4-methylbenzenesulphonimide | Not specified | Room temp. | Not specified | Excellent | scielo.br |

Esterification reactions, including the formation of this compound from 1-adamantanol, are often equilibrium-limited processes byjus.comlibretexts.orglibretexts.orgausetute.com.au. This means the reaction can proceed in both forward (ester formation) and reverse (ester hydrolysis) directions. To drive the equilibrium towards the product side and achieve higher yields, strategies such as using an excess of one reactant (typically acetic anhydride) or removing water, a byproduct of the esterification, are employed orgsyn.orgbyjus.comlibretexts.orglibretexts.orgausetute.com.au. The presence of chloroacetic acid as a solvent in some solid acid-catalyzed reactions helps establish an equilibrium between 1-adamantanol and this compound, which can also help mitigate polymerization of 1-adamantanol researchgate.netacs.org.

Advanced Synthesis Strategies for Functionalized Derivatives

Beyond the direct synthesis of this compound, advanced methods focus on creating functionalized adamantane (B196018) derivatives, often starting from or involving this compound.

Aerosol direct fluorination (AF) is a technique used to introduce fluorine atoms into organic molecules. When applied to this compound, this method can yield fluorinated adamantyl trifluoroacetates acs.orgacs.orgfigshare.com. Specifically, aerosol direct fluorination of this compound has been reported to produce a mixture of F-1-adamantyl trifluoroacetate (B77799) and 2-hydryl-F-1-adamantyl trifluoroacetate in approximately a 1:1 ratio acs.orgacs.orgfigshare.com. Subsequent hydrolysis of these fluorinated esters provides access to the corresponding fluorinated alcohols acs.orgfigshare.com. This approach is valuable for synthesizing highly fluorinated adamantane derivatives, which have applications in materials science and medicinal chemistry due to the unique properties imparted by fluorine acs.orgfigshare.com.

1-Acyloxyadamantanes, such as this compound, can serve as precursors for the synthesis of various 1-adamantane derivatives. One notable strategy involves reacting a 1-acyloxyadamantane (where the acyl group contains 1 to 4 carbon atoms) with a receptor compound in the presence of concentrated sulfuric acid at ambient temperature, typically in a linear aliphatic or cycloaliphatic solvent google.comgoogle.com. This method is particularly useful for adamantylation reactions, where the adamantyl group is introduced onto another molecule google.com. Preferred 1-acyloxyadamantanes in this process include 1-formyloxyadamantane, 1-acetoxyadamantane (this compound), or 1-propionyloxyadamantane google.com. The process can also be performed with the 1-acyloxyadamantane prepared in situ by esterifying 1-hydroxyadamantane (1-adamantanol) with an acid anhydride using concentrated sulfuric acid as a catalyst google.com.

Compound List

this compound

1-Adamantanol

Acetic anhydride

Pyridine

4-Dimethylaminopyridine (DMAP)

Chloroacetic acid

Zeolite-Y

USY

Beta zeolite

Mordenite

SAPO-8

SAPO-5

CoAPO-5

Montmorillonite clay (K10)

F-1-adamantyl trifluoroacetate

2-Hydryl-F-1-adamantyl trifluoroacetate

1-Formyloxyadamantane

1-Propionyloxyadamantane

N,N-dichloro-4-methylbenzenesulphonimide

Silica sulfuric acid

Chemical Reactivity, Transformations, and Mechanistic Insights

Electrophilic and Nucleophilic Reactions of 1-Adamantyl Acetate (B1210297)

Under appropriate conditions, 1-adamantyl acetate can undergo reactions involving the departure of the acetate moiety, leading to the formation of carbocations, or participate in reactions that functionalize the adamantane (B196018) core.

The tertiary bridgehead position in this compound is conducive to the formation of a relatively stable tertiary carbocation upon heterolytic cleavage of the C-O bond of the acetate group. This carbocation can then undergo further transformations, including rearrangements.

Carbocation Chemistry and Rearrangements

1,2-Hydride Shifts of 1-Adamantyl Cation to 2-Adamantyl Cation

In solvolytic reactions or under acidic conditions, the acetate group can act as a leaving group, generating the 1-adamantyl cation quora.comacs.orgacs.orgresearchgate.net. While the 1-adamantyl cation is a thermodynamically stable tertiary carbocation, it can, under certain circumstances, undergo rearrangements. A significant rearrangement pathway involves a 1,2-hydride shift from a secondary carbon (C2) to the tertiary bridgehead carbon (C1), leading to the formation of a secondary 2-adamantyl cation quora.comacs.orgacs.orgresearchgate.net. This type of rearrangement is driven by the potential to access different functionalization sites on the adamantane cage. Although tertiary carbocations are generally more stable than secondary ones, the specific geometry and electronic factors within the adamantane cage can influence these rearrangement pathways quora.comlibretexts.orgmasterorganicchemistry.com. The formation of the 2-adamantyl cation is a key intermediate in accessing derivatives functionalized at the secondary positions of adamantane.

Formation of 2-Adamantane Derivatives (e.g., 2-adamantanol (B149831), 2-adamantanone (B1666556), 2-adamantyl acetate)

The transient 2-adamantyl cation, formed via the 1,2-hydride shift from the 1-adamantyl cation, can be trapped by nucleophiles present in the reaction medium. This leads to the formation of various 2-adamantane derivatives acs.orgacs.orgresearchgate.net. For instance, in the presence of water, 2-adamantanol is formed. Oxidation of the 2-adamantyl cation or subsequent reactions can lead to 2-adamantanone acs.orgacs.orgresearchgate.net. Furthermore, if acetate ions are available, the 2-adamantyl cation can be captured by acetate, resulting in the formation of 2-adamantyl acetate acs.orgacs.orgresearchgate.net. These transformations highlight the dynamic nature of carbocations derived from this compound and their propensity to yield products functionalized at different positions of the adamantane skeleton.

| Reaction Pathway | Intermediate Cation | Trapping Nucleophile | Primary Product(s) | Citation(s) |

| Solvolysis/Acid-catalyzed decomposition | 1-Adamantyl cation | - | Rearrangement via 1,2-hydride shift | quora.comacs.orgacs.orgresearchgate.net |

| Rearrangement followed by nucleophilic attack | 2-Adamantyl cation | H₂O | 2-Adamantanol (2-AdOH) | acs.orgacs.orgresearchgate.net |

| Rearrangement followed by nucleophilic attack/Oxidation | 2-Adamantyl cation | - | 2-Adamantanone (2-AdO) | acs.orgacs.orgresearchgate.net |

| Rearrangement followed by nucleophilic attack | 2-Adamantyl cation | CH₃COO⁻ | 2-Adamantyl acetate (2-AdOAc) | acs.orgacs.orgresearchgate.net |

| Direct ionization (less common for bridgehead) | 1-Adamantyl cation | Solvent/Nucleophile | 1-Adamantyl derivatives (e.g., 1-adamantanol) | mdpi.comresearchgate.net |

The substitution of the acetate group in this compound typically proceeds via an SN1 mechanism. This is due to the tertiary bridgehead nature of the carbon atom to which the acetate is attached. The adamantane cage's rigidity severely hinders backside attack, making SN2 reactions highly improbable whiterose.ac.ukstackexchange.comaakash.ac.in. The SN1 pathway involves the initial ionization of the C-O bond, forming a stable 1-adamantyl carbocation, which is then rapidly attacked by a nucleophile mdpi.comwhiterose.ac.ukaakash.ac.in. The stability of the tertiary carbocation, coupled with the steric hindrance at the bridgehead, strongly favors the SN1 mechanism over SN2 whiterose.ac.ukstackexchange.comaakash.ac.in. Solvolysis studies on related adamantyl derivatives confirm the prevalence of SN1-like pathways under various solvent conditions mdpi.comresearchgate.netbeilstein-journals.org.

Oxidative Functionalization Reactions

Beyond reactions involving the acetate group, the adamantane skeleton itself can be subjected to oxidative functionalization, particularly through biocatalytic routes that target specific C-H bonds.

Enzymatic systems, such as cytochrome P450 monooxygenases (e.g., CYP101B1), are capable of selectively oxidizing unactivated C-H bonds within adamantane derivatives pnas.orgscispace.comresearchgate.netdntb.gov.uamdpi.com. These biocatalytic processes offer a mild and regioselective approach to functionalizing the adamantane framework. Studies have shown that enzymes can hydroxylate adamantane derivatives at specific positions, often with high selectivity. For example, CYP101B1 has been observed to oxidize adamantane derivatives, leading to the formation of hydroxylated products, such as 4-hydroxy-1-adamantyl isobutyrate and 5-hydroxy-2-adamantyl esters scispace.comresearchgate.net. The use of directing groups, such as ester functionalities, can further enhance the affinity and activity of these enzymes towards specific C-H bonds within the adamantyl moiety scispace.comresearchgate.net. While direct biocatalytic oxidation of this compound itself might not be as extensively documented as that of simpler adamantane derivatives, the principles of enzymatic C-H activation are well-established for this class of compounds.

| Substrate (Adamantane Derivative) | Enzyme/Biocatalyst | Reaction Type | Major Product(s) | Selectivity/Yield Notes | Citation(s) |

| Adamantane | CYP101B1 | C-H Hydroxylation | 2-Adamantanol (90%) | Primarily secondary hydroxylation | scispace.com |

| 1-Adamantyl methyl ketone | CYP101B1 | C-H Hydroxylation | 4-hydroxy-1-adamantyl methyl ketone | Majority product | scispace.com |

| Methyl 2-(this compound) | CYP101B1 | C-H Hydroxylation | 4-hydroxy-2-adamantyl acetate | Enhanced affinity and activity compared to parent adamantanols | scispace.comresearchgate.net |

| 1-Adamantyl isobutyrate | CYP101B1 | C-H Hydroxylation | 4-hydroxy-1-adamantyl isobutyrate | High total turnover numbers (4130-16500) | scispace.comresearchgate.net |

| 2-Adamantyl acetate | CYP101B1 | C-H Hydroxylation | 5-hydroxy-2-adamantyl acetate | High total turnover numbers (4130-16500) | scispace.comresearchgate.net |

Compound List:

this compound

1-Adamantyl cation

2-Adamantyl cation

2-Adamantanol (2-AdOH)

2-Adamantanone (2-AdO)

2-Adamantyl acetate (2-AdOAc)

Adamantane

Adamantane-1-carbonyl chloride

1-Adamantanamine

2-Adamantanol

2-Adamantanone

1-Adamantyl methyl ketone

Methyl 2-(this compound)

1-Adamantyl isobutyrate

2-Adamantyl acetate

4-hydroxy-1-adamantyl methyl ketone

4-hydroxy-2-adamantyl acetate

4-hydroxy-1-adamantyl isobutyrate

5-hydroxy-2-adamantyl acetate

1-adamantyl chlorothioformate

1-adamantyl fluoroformate

1-adamantyl chloride

Perfluorination and Hydrolysis of Fluorinated Esters

The perfluorination of adamantane derivatives, including esters, has been investigated using aerosol direct fluorination (AF) methods. Aerosol direct fluorination of this compound has been shown to produce a mixture of F-1-adamantyl trifluoroacetate (B77799) and 2-hydryl-F-1-adamantyl trifluoroacetate in a near 1:1 ratio acs.orgtennessee.eduacs.orgfigshare.comresearchgate.net. Subsequent hydrolysis of these fluorinated esters yields the corresponding perfluorinated alcohols, F-adamantan-1-ol and 2-hydryl-F-adamantan-1-ol acs.orgtennessee.eduacs.orgfigshare.comresearchgate.net. Perfluorinated esters are generally susceptible to hydrolysis, even with atmospheric moisture, leading to the formation of perfluorinated acids and alcohols, which can serve as a synthetic route to perfluorinated tertiary alcohols acs.org.

Reactions Involving Active Intermediates

Adamantylidenecarbene can be generated photochemically from specific precursors. For instance, photolysis of 1-(2-adamantylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene in benzene (B151609) has been reported to produce adamantylidenecarbene acs.org. This carbene has been observed to dimerize, forming a cumulene, and can be stereospecifically trapped by alkenes such as cis- and trans-4-methyl-2-pentene, indicating its reaction as a singlet species acs.org. While other methods for generating adamantylidenecarbene exist, such as dehydrobromination of (bromomethylene)adamantane acs.orgglobalauthorid.com, photochemical routes offer an alternative pathway.

While specific decomposition mechanisms directly involving this compound are not detailed in the provided search results, related adamantane structures have been studied. For example, the decomposition of spiro-adamantyl-1,2-dioxetanone has been investigated. This process involves the initial rupture of the O–O bond, leading to a biradical region. Subsequent C–C fragmentation decomposes the system into adamantanone and carbon dioxide researchgate.net. 1,2-Dioxetanones are known model compounds for bioluminescence processes, with their unimolecular decomposition typically forming triplet excited states, although catalyzed decomposition can yield singlet states researchgate.net.

Catalytic Transformations Involving this compound

Solid acid catalysts play a significant role in the transformation of adamantane derivatives. The catalytic transformation of 1-adamantanol (1-AdOH) over various microporous solid acids, such as aluminosilicate (B74896) molecular sieves (zeolite-Y, USY, beta, mordenite) and aluminophosphate-based molecular sieves, has been studied acs.orgacs.orgresearchgate.net. In the presence of chloroacetic acid as a solvent, 1-AdOH can form this compound (1-AdOAc), establishing an equilibrium between the alcohol and its acetate acs.orgacs.orgresearchgate.net. These transformations can lead to the formation of 2-adamantane derivatives, such as 2-adamantanol, 2-adamantanone, and 2-adamantyl acetate, via a 1,2-hydride shift of the 1-adamantyl cation acs.orgacs.orgresearchgate.net. The selectivity towards these 2-derivatives is influenced by the acidity and pore size of the solid acid catalyst acs.orgacs.orgresearchgate.net.

Rhodium complexes have been employed in the functionalization of adamantane. Specifically, rhodium catalysts have been utilized in the vinylation and acylation of adamantane using vinyl acetate researchgate.netlookchem.com. In these reactions, adamantane can react with vinyl acetate in the presence of catalysts like Rh(PPh₃)₃Cl or [Rh(CO)₂Cl]₂ to yield 1-vinyladamantane (B3277453) and 1-acetyladamantane researchgate.netlookchem.com. Research has also explored rhodium-catalyzed C–H functionalization, including amination reactions of adamantane derivatives researchgate.netnih.gov. For instance, enantioselective desymmetrization of 1,3-disubstituted adamantane derivatives has been achieved through rhodium-catalyzed C–H bond amination using specific chiral rhodium complexes researchgate.net.

Compound List

this compound

1-Adamantanol (1-AdOH)

2-Adamantanol (2-AdOH)

2-Adamantanone (2-AdO)

Adamantane (AdH)

F-1-adamantyl trifluoroacetate

2-Hydryl-F-1-adamantyl trifluoroacetate

F-adamantan-1-ol

2-Hydryl-F-adamantan-1-ol

Adamantylidenecarbene

Spiro-adamantyl-1,2-dioxetanone

1-(2-adamantylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene

(Bromomethylene)adamantane

1-Vinyladamantane

1-Acetyladamantane

Rh(PPh₃)₃Cl

[Rh(CO)₂Cl]₂

Rh₂(S-TCPTTL)₄

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules, providing information about the types of atoms present, their connectivity, and their spatial arrangement. For 1-Adamantyl acetate (B1210297), both 1D and 2D NMR techniques are crucial for a comprehensive structural analysis.

The ¹H and ¹³C NMR spectra of 1-Adamantyl acetate provide characteristic signals that confirm its structure. The adamantane (B196018) cage itself possesses a high degree of symmetry, but substitution, such as the acetate group at the bridgehead (1-position), breaks this symmetry, leading to distinct signals for different atoms.

The ¹H NMR spectrum typically shows signals corresponding to the methyl protons of the acetate group and the protons of the adamantane cage. The ¹³C NMR spectrum reveals signals for the carbonyl carbon, the methyl carbon of the acetate group, and the various carbon environments within the adamantane cage.

Table 1: ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration (H) | Assignment | Source |

| ¹H | 1.60–1.71 | m | 6H | Adamantane CH₂ | orgsyn.orgorgsyn.org |

| ¹H | 1.96 | s | 3H | Acetate CH₃ | orgsyn.orgorgsyn.org |

| ¹H | 2.08–2.12 | m | 6H | Adamantane CH₂ | orgsyn.orgorgsyn.org |

| ¹H | 2.12–2.19 | m | 3H | Adamantane CH (bridgehead) | orgsyn.orgorgsyn.org |

| ¹³C | 22.9 | - | - | Acetate CH₃ | orgsyn.orgorgsyn.org |

| ¹³C | 30.9 | - | - | Adamantane CH₂ | orgsyn.orgorgsyn.org |

| ¹³C | 36.4 | - | - | Adamantane CH₂ | orgsyn.orgorgsyn.org |

| ¹³C | 41.5 | - | - | Adamantane CH (bridgehead) | orgsyn.orgorgsyn.org |

| ¹³C | 80.4 | - | - | Adamantane C-O (bridgehead) | orgsyn.orgorgsyn.org |

| ¹³C | 170.5 | - | - | Acetate C=O | orgsyn.orgorgsyn.org |

For more complex adamantane derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing detailed connectivity and confirming assignments researchgate.net. These techniques help in correlating proton signals with their directly attached carbons (HSQC) and in identifying long-range correlations between protons and carbons, which are crucial for piecing together the molecular framework of substituted adamantanes researchgate.net.

The regioselectivity of substitution, meaning the specific position on the adamantane cage where the acetate group is attached, is critical. For this compound, the substitution occurs at a bridgehead (tertiary) carbon. NMR spectroscopy provides definitive evidence for this. The ¹³C NMR spectrum shows a characteristic signal for the carbon atom bonded to the oxygen of the acetate group at approximately 80.4 ppm orgsyn.orgorgsyn.org. This downfield shift is indicative of a carbon atom directly attached to an electronegative atom. Furthermore, the distinct signals observed for the adamantane cage carbons and protons, particularly the bridgehead CH and CH₂ groups, confirm the substitution pattern and the integrity of the adamantane framework. The chemical shifts and coupling constants in the ¹H NMR spectrum are particularly informative for determining the regiochemistry and stereochemistry of substituents on adamantane derivatives ucla.edu. While adamantane itself is achiral, substitution can lead to stereochemical considerations, and techniques like NOE (Nuclear Overhauser Effect) spectroscopy can be employed to determine the spatial proximity of protons, aiding in stereochemical assignments in more complex adamantane systems frontiersin.orgscispace.com.

While this compound itself does not possess strong hydrogen bond donor capabilities (having no O-H or N-H bonds), the oxygen atoms of the ester group can act as hydrogen bond acceptors nih.gov. NMR studies have been utilized to investigate hydrogen bonding interactions in related adamantane compounds, such as adamantanol derivatives, by observing shifts in proton signals upon interaction with hydrogen bond donors or acceptors figshare.comacs.org. Such studies can provide insights into the conformational preferences and intermolecular interactions of adamantane derivatives in different environments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about its functional groups and molecular structure.

The IR spectrum of this compound exhibits characteristic absorption bands associated with its functional groups. The presence of the ester moiety is clearly indicated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed around 1731 cm⁻¹ orgsyn.orgorgsyn.org. The C-O stretching vibration of the ester linkage is also evident, often appearing in the fingerprint region around 1241 cm⁻¹ orgsyn.orgorgsyn.org. The adamantane cage contributes significantly to the spectrum through C-H stretching vibrations, which are observed in the region of 2850-2910 cm⁻¹ orgsyn.orgorgsyn.orgsrce.hrksu.edu.sa. Other bands in the spectrum, such as those in the 1456-1354 cm⁻¹ range, are attributed to C-H bending modes and other skeletal vibrations of the adamantane and acetate groups orgsyn.orgorgsyn.org.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

| 2910, 2853 | C-H stretching (Adamantane) | orgsyn.orgorgsyn.org |

| 1731 | C=O stretching (Ester carbonyl) | orgsyn.orgorgsyn.org |

| 1456, 1367, 1354 | C-H bending, C-O stretching (Ester) | orgsyn.orgorgsyn.org |

| 1241 | C-O stretching (Ester) | orgsyn.orgorgsyn.org |

| 1059, 1016 | C-O stretching, C-C stretching (Ester/Cage) | orgsyn.orgorgsyn.org |

Vibrational spectroscopy is often complemented by quantum chemical calculations to provide a deeper understanding of molecular structure and conformational properties. Density Functional Theory (DFT) calculations, employing methods like B3LYP with various basis sets (e.g., 6-311++G**, cc-pVDZ), are widely used to predict vibrational frequencies and intensities conicet.gov.arconicet.gov.arcolab.wsresearchgate.netresearchgate.net. By comparing the calculated spectra with experimental IR and Raman data, researchers can assign specific vibrational modes to functional groups and molecular vibrations, thereby confirming the molecular structure and providing insights into conformational preferences conicet.gov.arconicet.gov.arcolab.wsresearchgate.netresearchgate.net. These computational approaches are particularly valuable for complex molecules like adamantane derivatives, where experimental spectra can be intricate colab.wsresearchgate.net.

List of Compounds Mentioned:

this compound

Adamantane

Adamantanol

Adamantanone

F-adamantan-1-ol

2-hydryl-F-adamantan-1-ol

F-adamantanone

1-adamantyl trifluoroacetate

2-hydryl-F-1-adamantyl trifluoroacetate

1-adamantyl isobutyrate

1-adamantyl methyl ketone

methyl 2-(trans-4-hydroxy-1-adamantyl) acetate

methyl 2-(3-hydroxy-1-adamantyl) acetate

4-hydroxy-1-adamantyl acetate

3-hydroxy-1-adamantyl acetate

1-adamantyl formaldehyde (B43269)

1-adamantyl isothiocyanate

adamantane-1-carbonyl chloride

adamantane carboxylic acid

N-methylaniline

1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea

1-(adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea

1-(adamantane-1-carbonyl)-3,3-(methyl-phenyl)thiourea

1-(adamantane-1-carbonyl)-3-(2,4-dichlorophenyl)thiourea

1-(adamantane-1-carbonyl)-3-(2-bromo-4,6-difluorophenyl)thiourea

2-(adamant-2-yl)-3-aminopropanoic acid

2-(adamant-2-yl)-3-aminopropanoate

N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (AKB48)

1-adamantyl ammonium (B1175870) trifluoroacetate

[C(12)mim]4Ada(CH2CH2COO)4

[C(4)mim]2Ada(CH2CH2COO)2

[C(4)mim]3Ada(CH2CH2COO)3

C(6)mim

[C(6)mim]4Ada(CH2CH2COO)4

[C(8)mim]4Ada(CH2CH2COO)4

[C(14)mim]4Ada(CH2CH2COO)4

C(14)mim

this compound 2

tri-(1-adamantyl)phosphine

di-(1-adamantyl)phosphonium trifluoro-methanesulfonate

IAd•HBF4

1,3-bis(1-adamantyl)imidazolium tetrafluoroborate (B81430)

N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (AKB48)

Arsenicin A

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing critical information about the molecular weight, structure, and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This makes it invaluable for analyzing complex mixtures, identifying individual components, and confirming product identity in synthesis and reaction monitoring.

GC-MS has been employed in studies involving transformations of adamantane derivatives. For example, in the biocatalytic oxidation of adamantyl esters, GC-MS was used to analyze the reaction mixture, identifying both the starting material, this compound, and its hydroxylated products. This analysis allowed for the determination of product distribution and reaction efficiency. Specific retention times (RT) and mass-to-charge ratios (m/z) were observed for these compounds, aiding in their identification.

Ultraviolet-Visible (UV/Vis) Spectroscopy

This compound, being a saturated hydrocarbon derivative with an ester functional group, does not possess extensive pi-electron systems or conjugated double bonds that typically lead to strong absorption in the readily accessible UV-Vis range (above 200 nm). Consequently, studies focusing on the UV/Vis absorption spectrum of this compound itself are limited, as its inherent chromophores are not significant in this region. However, UV/Vis spectroscopy can be employed to monitor reactions involving this compound where a new chromophore is formed, or to study its behavior in specific solvent environments.

Research involving related adamantane derivatives and reactions that might involve this compound as a substrate or product has utilized UV/Vis spectroscopy to track chemical transformations. For instance, in studies investigating catalytic chlorination reactions, UV-Vis spectroscopy has been used to monitor the formation of reaction intermediates or products that exhibit absorption in the visible or near-UV regions rug.nlrsc.org. In such contexts, changes in the UV-Vis spectrum, such as the appearance of new absorption bands or shifts in existing ones, provide insights into the progress and mechanism of the reaction rug.nlrsc.org. The solvent polarity has also been noted to influence the UV-Vis absorption characteristics of adamantane derivatives, leading to solvatochromic shifts in their optical absorption and electronic structure rsc.org. While specific UV/Vis data for pure this compound is not widely tabulated, its spectral behavior would be expected to align with that of simple esters, showing weak absorptions related to n→π* transitions of the carbonyl group, typically below 300 nm, and σ→σ* transitions in the far UV region rsc.orgcolab.wsacs.org.

Electron Spin Resonance (ESR) Spectroscopy in Radical Studies

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as free radicals. While this compound itself is diamagnetic, it can be involved in radical chemistry either as a precursor, a reactant, or as a component in systems where radicals are studied.

One significant application of ESR spectroscopy in relation to adamantyl compounds involves the study of adamantyl radicals. For example, research has explored the ESR spectra of 2-adamantyl radicals, which are formed through various photochemical or chemical processes osti.govresearchgate.netibm.com. While these studies focus on the adamantyl radical itself, this compound could potentially serve as a source for adamantyl fragments under specific radical-generating conditions, though direct evidence of this is not prominent in the literature.

More directly relevant to compounds containing the this compound moiety, ESR spectroscopy is employed in studies involving nitroxide radicals, where the adamantyl group is attached to a nitroxide spin label. For instance, the compound 1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl 1-adamantylacetate has been utilized as a spin probe in ESR spectroscopy to investigate the dynamics and structure of biological systems, such as chloroplasts and subchloroplast fragments ontosight.ainih.gov. In these studies, the nitroxide group provides the paramagnetic signal detected by ESR, and its spectral characteristics (e.g., rotational correlation time, hyperfine coupling constants) are sensitive to the local environment and molecular motion. The adamantyl acetate portion of this molecule contributes to its lipophilicity and stability, influencing its interaction with membranes and biological structures ontosight.ai. The binding of such spin probes to membranes can be revealed by specific changes in the shape of the ESR spectra, allowing researchers to infer information about the probe's mobility and the membrane's properties nih.gov.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in determining the three-dimensional structure and electronic characteristics of 1-adamantyl acetate (B1210297). These calculations range from efficient Density Functional Theory (DFT) methods for geometry optimization to high-accuracy ab initio methods for precise energy calculations.

Geometry optimization is a computational procedure used to find the minimum energy structure of a molecule. For 1-adamantyl acetate, this involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. Density Functional Theory (DFT), particularly with the B3LYP functional, is a widely used method for this purpose due to its balance of computational cost and accuracy. mdpi.com

A computational study on a series of adamantyl esters and ethers, including the structurally similar 1-adamantyl methyl ester (AMES), utilized the B3LYP functional combined with Grimme's D3 dispersion correction and the def2-TZVP basis set. nih.gov This level of theory is effective for optimizing the geometry of such rigid cage-like structures. The calculations for these molecules, which are rigid and typically present only one stable conformation, yield theoretical rotational and centrifugal distortion constants. nih.gov These constants can be directly compared with experimental data from techniques like rotational spectroscopy to validate the accuracy of the computed structure. nih.govcost-cosy.eu

For this compound, a similar computational approach would predict key structural parameters such as bond lengths, bond angles, and dihedral angles, defining the orientation of the acetate group relative to the adamantane (B196018) cage.

| Parameter | Description | Calculated Value |

|---|---|---|

| A | Rotational Constant | 1003.7 MHz |

| B | Rotational Constant | 803.9 MHz |

| C | Rotational Constant | 724.8 MHz |

| ΔJ | Quartic Centrifugal Distortion Constant | 0.038 kHz |

| ΔJK | Quartic Centrifugal Distortion Constant | -0.037 kHz |

| μa | Dipole Moment Component | 0.4 D |

| μc | Dipole Moment Component | 1.8 D |

For more accurate energy calculations and a deeper understanding of electronic structure, high-level ab initio methods are employed. The Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method is often called the "gold standard" in quantum chemistry for its high accuracy. google.com However, its computational cost is very high. The domain-based local pair natural orbital CCSD(T) method, or DLPNO-CCSD(T), is a more recent development that significantly reduces the computational expense, allowing for highly accurate calculations on larger molecules like this compound. google.comresearchgate.net This method is effective for systems well-described by a single reference wavefunction. google.com

The Complete Active Space Second-order Perturbation Theory (CASPT2) method is another powerful tool, particularly for systems that may have multi-reference character or for studying electronic excited states. molcas.orgmolcas.org It begins with a Complete Active Space Self-Consistent Field (CASSCF) calculation to correctly describe static correlation, followed by second-order perturbation theory to account for dynamic correlation. molcas.org For this compound, CASPT2 could be used to accurately predict electronic excitation energies or to study photochemical processes, although such applications have not been specifically reported.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is crucial for mapping out the pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that control reaction rates.

A potential energy surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometry. researchgate.net By exploring the PES, chemists can trace the minimum energy path a reaction follows from reactants to products. This path goes through a critical point of maximum energy known as the transition state. researchgate.net

For this compound, a key reaction is hydrolysis (solvolysis), which proceeds via the formation of the highly stable 1-adamantyl cation. rsc.org Computational studies on the fragmentation of the adamantane cation have involved detailed PES mapping to identify the various dissociation channels and their corresponding transition states. rsc.orgresearchgate.net A similar approach for this compound hydrolysis would involve:

Identifying Reactants, Intermediates, and Products : This includes the this compound molecule, the attacking nucleophile (e.g., water), the protonated ester intermediate, the 1-adamantyl cation, acetic acid, and the final products.

Locating Transition States : Using algorithms like the synchronous transit-guided quasi-Newton (QST3) method, the geometry of the transition state for each elementary step is located. researchgate.net

Verifying the Reaction Path : Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the reactant and product of a specific step on the PES. researchgate.net

This process provides a detailed, step-by-step visualization of the reaction mechanism at the molecular level.

Once the energies of the reactants and the transition state are calculated, key kinetic parameters can be derived. According to transition state theory, the rate of a reaction is dependent on the Gibbs free energy of activation (ΔG‡). This term is composed of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).

Computational frequency calculations on the optimized geometries of the reactant and the transition state allow for the determination of these thermodynamic quantities. Studies on the solvolysis of related adamantyl compounds, such as 1-adamantyl chlorothioformate, have successfully used computational methods to determine these parameters, which are then compared with experimental values. mdpi.com The entropies of activation for such ionization reactions are typically small and negative, consistent with a unimolecular rate-determining step. mdpi.com

| Solvent | ΔH‡ (kcal mol−1) | ΔS‡ (cal mol−1 K−1) |

|---|---|---|

| 100% EtOH | 22.2 | -6.2 |

| 90% EtOH | 20.8 | -4.9 |

| 80% EtOH | 20.4 | -3.8 |

| 100% MeOH | 21.0 | -6.5 |

| 90% TFE | 19.7 | -2.2 |

| 80% TFE | 19.8 | -2.8 |

| 70% TFE | 19.8 | -3.9 |

Intermolecular Interactions and Hydrogen Bonding

While this compound cannot act as a hydrogen bond donor, its two oxygen atoms (carbonyl and ester) can act as hydrogen bond acceptors. Furthermore, the molecule engages in various non-covalent interactions that dictate its properties in the condensed phase. Computational methods are essential for characterizing and quantifying these weak interactions.

Studies on other adamantane derivatives have employed several techniques to analyze intermolecular forces: mdpi.com

Hirshfeld Surface Analysis : This method provides a visual representation of intermolecular contacts in a crystal structure, highlighting regions of close contact between neighboring molecules.

CLP-PIXEL Energy Analysis : This approach calculates lattice energies by partitioning the interaction energy into coulombic, polarization, dispersion, and repulsion components, offering a detailed understanding of the forces stabilizing the crystal packing. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis examines the topology of the electron density to identify and characterize chemical bonds and intermolecular interactions, including weak hydrogen bonds like C-H···O. mdpi.com

Analysis of C-H Hydrogen Bonds

The rigid adamantane cage of this compound is a source of numerous C-H bonds that can participate in non-covalent interactions, which are crucial for its structural chemistry and molecular recognition behavior. While weaker than classical hydrogen bonds, C-H···O and C-H···π interactions involving the adamantyl group are significant stabilizing forces. Computational chemistry provides essential tools for identifying and quantifying these weak bonds.

Quantum chemical calculations are employed to analyze the geometry and energetics of these interactions. For instance, in adamantane derivatives, C-H···O interactions are often identified where a C-H bond from the adamantyl cage points towards an oxygen atom of an adjacent molecule or the acetate group itself in certain conformations. mdpi.com Computational studies on adamantyl esters and ethers have determined that the typical C-C bond distances within the adamantane cage are approximately 1.54 Å, and the C-C-C angles are close to the ideal tetrahedral angle of 109.5°, confirming the cage's structural robustness. nih.govuva.es

The adamantyl cage can also engage in C-H···π interactions with aromatic systems. researchgate.net Density functional theory (DFT) and ab initio calculations have shown that both the methylene (B1212753) (-CH₂) and methine (-CH) groups of adamantane can interact favorably with the π-cloud of a benzene (B151609) ring, with the interaction involving the methylene groups being stronger. researchgate.net Energy decomposition analysis reveals that these interactions are primarily stabilized by dispersive forces. researchgate.net

Computational Modeling of Molecular Recognition

The adamantyl group is a quintessential guest in supramolecular host-guest chemistry due to its size, shape, and hydrophobicity. nih.gov Computational modeling is a vital tool for understanding and predicting the molecular recognition events involving this compound and various molecular hosts, such as cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.govacs.org

The spherical shape and diameter (~7 Å) of the adamantane cage are an excellent geometric match for the cavity of β-cyclodextrin, leading to the formation of stable 1:1 inclusion complexes with high association constants, typically in the range of 10⁴–10⁵ M⁻¹. mdpi.comresearchgate.net Computational methods, including molecular docking and molecular dynamics (MD) simulations, are used to model this inclusion process. These simulations can predict the most stable orientation of the adamantyl group within the host cavity and calculate the binding free energy of the complex. acs.org

Computational studies provide atomistic insights into the physicochemical properties driving the association. acs.org The calculations can dissect the contributions of various factors to the binding affinity, such as:

Hydrophobic effect: The displacement of high-energy water molecules from the hydrophobic host cavity upon inclusion of the nonpolar adamantyl guest.

Van der Waals interactions: Favorable contacts between the adamantyl group and the inner surface of the host.

Conformational changes: The deformation of the host molecule to accommodate the guest.

Thermodynamic parameters of complexation, such as enthalpy (ΔH) and entropy (ΔS), can be calculated and compared with experimental data from techniques like Isothermal Titration Calorimetry (ITC). mdpi.com For example, ITC analysis of adamantane carboxylic acid binding to β-cyclodextrin showed the process to be enthalpically driven. mdpi.com Computational models help rationalize these experimental findings by detailing the specific intermolecular interactions and solvation effects that govern the recognition process. acs.org These predictive models are instrumental in the rational design of new host-guest systems for applications in drug delivery and materials science. nih.govacs.org

Computational Spectroscopy (e.g., Predicted IR, Raman, UV/Vis, NMR Spectra)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules like this compound. ksu.edu.saresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and assigning vibrational modes and NMR chemical shifts. nih.govnih.gov

The standard approach involves optimizing the molecular geometry of this compound at a specific level of theory, commonly using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov Following optimization, frequency calculations yield the harmonic vibrational frequencies, which correspond to peaks in the Infrared (IR) and Raman spectra. researchgate.net While calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve high accuracy. nrel.gov The potential energy distribution (PED) analysis is then used for the unambiguous assignment of each calculated vibrational mode.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govrsc.org The calculated isotropic shielding values are converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). Accounting for conformational isomers through a Boltzmann-weighted average can significantly improve the accuracy of the predicted shifts. nih.gov

The table below shows typical predicted ¹³C NMR chemical shifts for the adamantyl and acetate moieties, based on DFT calculations for related structures.

| Atom Type | Predicted ¹³C Chemical Shift (ppm) |

| Adamantyl C (quaternary) | 75 - 85 |

| Adamantyl CH (methine) | 35 - 45 |

| Adamantyl CH₂ (methylene) | 30 - 40 |

| Acetate C=O (carbonyl) | 170 - 180 |

| Acetate CH₃ (methyl) | 20 - 25 |

Electronic properties, such as the UV/Vis absorption spectrum, are predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of vertical electronic excitations from the ground state to various excited states, corresponding to absorption maxima (λ_max). ksu.edu.sa The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to study the time-dependent behavior of this compound at an atomic level. tandfonline.com By solving Newton's equations of motion for the system, MD simulations can track the trajectory of each atom over time, revealing information about the molecule's structural dynamics, conformational flexibility, and interactions with its environment, such as a solvent. semanticscholar.orgtandfonline.com

For a molecule like this compound, MD simulations can be used to investigate several properties:

Solvation: Simulations in an explicit solvent (e.g., a box of water molecules) can reveal the structure of the solvation shell around the molecule, including the arrangement of solvent molecules and the formation of any hydrogen bonds. ksu.edu.sasemanticscholar.org

Rotational and Translational Motion: The simulations can be used to calculate diffusion coefficients, which characterize how the molecule moves through a solution. In the solid state, MD simulations of adamantane have shown that the rotational motion consists of discrete jumps between different molecular orientations. tandfonline.com

Conformational Dynamics: While the adamantane cage is rigid, the acetate group has rotational freedom around the C-O single bond. MD simulations can explore the conformational landscape of this bond and determine the relative populations and interconversion rates of different conformers.

Interaction with Biomolecules: If this compound is studied as a ligand, MD simulations of the ligand-protein complex can assess the stability of the binding pose obtained from docking. semanticscholar.org The root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time indicates the stability of the complex, while root-mean-square fluctuation (RMSF) analysis can pinpoint flexible regions. ksu.edu.sa

These simulations rely on a force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. Force fields like OPLS, AMBER, or GROMOS are commonly used for organic molecules. ksu.edu.sa Simulations are typically run for nanoseconds to microseconds to ensure adequate sampling of the system's behavior. semanticscholar.org

Conceptual DFT Analysis for Reactivity Prediction

Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting the chemical reactivity of molecules like this compound using a set of descriptors derived from the electron density. mdpi.com These indices offer a quantitative measure of a molecule's stability and the reactivity of specific atomic sites, guiding the prediction of its behavior in chemical reactions. irjweb.com

The key global reactivity descriptors are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comwikipedia.org

HOMO-LUMO Energy Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. researchgate.netnih.gov A large gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to either remove an electron from the low-lying HOMO or add one to the high-lying LUMO. researchgate.net

Chemical Hardness (η) and Softness (S): Hardness is related to the resistance to a change in electron distribution and is approximated as η ≈ (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons.

The table below summarizes these global reactivity descriptors.

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | A large gap indicates high stability and low reactivity. wikipedia.org |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | Inverse of hardness; indicates higher reactivity. |

| Electronic Chemical Potential (µ) | (E_HOMO + E_LUMO) / 2 | Related to electronegativity; indicates electron escaping tendency. |

In addition to these global properties, local reactivity descriptors pinpoint the most reactive sites within the molecule. The Fukui function , f(r), is a primary tool for this purpose. researchgate.netresearchgate.net It indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. Condensed Fukui functions are calculated for each atom to predict susceptibility to different types of attack: youtube.com

f⁺: for nucleophilic attack (where an electron is accepted). The site with the highest f⁺ value is the most likely to be attacked by a nucleophile. researchgate.net

f⁻: for electrophilic attack (where an electron is donated). The site with the highest f⁻ value is the most susceptible to attack by an electrophile. researchgate.net

For this compound, this analysis would likely identify the carbonyl oxygen as a primary site for electrophilic attack (high f⁻), while the carbonyl carbon would be the primary site for nucleophilic attack (high f⁺).

Applications in Materials Science and Organic Synthesis

Polymer Chemistry and Material Properties Modification

The incorporation of the adamantyl group into polymer structures, either as a pendant group or within the main chain, significantly modifies the material's properties. This is particularly evident in polymers derived from monomers like 1-adamantyl acrylate (B77674).

Photopolymerization is a process that uses light to initiate a chain reaction to form a polymer. In the case of 1-adamantyl acrylate (AdA), this process can be initiated by free radical photoinitiators. osti.gov The resulting polymer, poly(1-adamantyl acrylate) (PAdA), has been successfully synthesized via living anionic polymerization, which allows for controlled molecular weights and narrow polydispersity indices. osti.govresearchgate.net

Research has also explored the synthesis of novel self-healing hydrogels through the polymerization of 1-adamantyl acrylate with other components, demonstrating the versatility of this monomer in creating advanced functional materials. researchgate.net The synthesis of block copolymers, such as PAdA-b-PMMA (poly(methyl methacrylate)), further highlights the utility of adamantyl-containing monomers in creating tailored polymer architectures with specific properties. osti.gov

A key advantage of incorporating the adamantane (B196018) moiety into polymers is the significant enhancement of their thermal stability. The bulky and rigid structure of the adamantyl group restricts the thermal motion of polymer chains, leading to higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td).

For instance, poly(1-adamantyl acrylate) exhibits a high glass transition temperature of 133 °C and a decomposition temperature of 376 °C, which is notably superior to other common acrylic polymers like poly(tert-butyl acrylate) and poly(methyl acrylate). osti.gov Similarly, copolymers of 1-adamantyl methacrylate (B99206) (AdMA) and styrene (B11656) show excellent thermal stability, with the azeotropic copolymer having a Tg of 170 °C and a Td of approximately 340 °C. researchgate.net The introduction of adamantane can also improve long-term thermal resistance. researchgate.net This effect is not limited to pendant groups; polymers with adamantylene units integrated directly into the polyethylene (B3416737) backbone also demonstrate excellent thermal stabilities, with decomposition temperatures exceeding 450 °C. acs.org

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td, 5%) | Reference |

|---|---|---|---|

| Poly(1-adamantyl acrylate) (PAdA) | 133 °C | 376 °C | osti.gov |

| P(AdMA-co-Styrene) (azeotrope) | 170 °C | ca. 340 °C | researchgate.net |

| Poly(1,3-adamantylene decane) | Not Reported | 456 °C | acs.org |

In the field of microelectronics, adamantane derivatives are crucial components in the formulation of photoresists, which are light-sensitive materials used in photolithography to create patterns on substrates. researchgate.net For advanced lithography techniques, such as those using 193 nm light sources, photoresist materials must possess high plasma-etch resistance and optical transparency. google.comgoogle.com

Adamantane-based compounds are ideal for this application due to their high carbon-to-hydrogen ratio and non-aromatic, alicyclic structure, which enhances etch resistance and transparency. researchgate.netgoogle.comgoogle.com Low molecular weight adamantane derivatives containing acetal (B89532) and ester groups function as "molecular glass" photoresists, providing superior lithographic performance. google.com These materials are synthesized as acrylic terpolymers containing adamantyl methacrylates and are used in chemically amplified resists, where a photo-acid generator creates a pattern upon exposure to radiation. researchgate.net

Catalysis and Ligand Design

The sterically demanding and electron-rich nature of the adamantyl group has made it a cornerstone in the design of advanced ligands for various catalytic processes.

In organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions, ligands play a pivotal role in determining the catalyst's efficacy. Adamantane-containing phosphine (B1218219) ligands, such as phospha-adamantanes, have emerged as a superior class of ligands. researchgate.netproquest.com These ligands are both bulky and electron-rich, properties that promote the formation of highly active and stable palladium catalysts. uq.edu.au

This enhanced reactivity allows for the successful coupling of challenging substrates, such as less reactive aryl chlorides, under mild conditions. researchgate.netorganic-chemistry.org For example, a catalytic system using 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phospha-adamantane promotes the Suzuki cross-coupling of various aryl halides with aryl boronic acids at room temperature with high yields. organic-chemistry.org The steric hindrance provided by the adamantane framework facilitates the reductive elimination step in the catalytic cycle and stabilizes the active catalytic species. proquest.comuq.edu.au

| Reaction Type | Ligand | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane | Aryl iodides, bromides, and chlorides with arylboronic acids | High yields at room temperature, effective for unreactive chlorides. | researchgate.netorganic-chemistry.org |

| Suzuki Coupling | 1,3,5,7-tetramethyl-6-(2,4-dimethoxyphenyl)-2,4,8-trioxa-6-phosphaadamantane | Alkyl halides/tosylates with boronic acids/alkylboranes | High-yield couplings with minimal elimination byproducts. | organic-chemistry.org |

| Carbonylation | di(1-adamantyl)phosphinite ligand | Aryl bromides | Effective for synthesis of electron-rich aldehydes (e.g., 86% yield for 4-methoxybenzaldehyde). | uq.edu.au |

Beyond coupling reactions, adamantyl-containing ligands have also been applied in carbonylation reactions. A di(1-adamantyl)phosphinite ligand, for instance, was effective in the palladium-catalyzed carbonylation of aryl bromides to produce aldehydes in high yields. uq.edu.au

The influence of the adamantyl group extends to organocatalysis, where catalysts are built from organic molecules. The adamantane scaffold is used to create sterically bulky N-heterocyclic carbenes (NHCs), which are versatile organocatalysts. nih.govnih.gov The adamantyl group's rigidity and size are instrumental in creating a specific steric environment around the catalytic center, influencing the selectivity and efficiency of the reaction. uq.edu.auresearchgate.net

In biocatalysis and supramolecular chemistry, the adamantyl moiety is widely recognized for its ability to participate in host-guest interactions, particularly with cyclodextrins. mdpi.com This interaction is driven by the hydrophobic nature and precise size and shape of the adamantane cage, which fits snugly into the cyclodextrin (B1172386) cavity. This principle is used to immobilize catalysts, control reagent delivery, and design responsive materials. nih.govmdpi.com For example, adamantane-functionalized NHC ligands can be non-covalently tethered to cyclodextrin-functionalized surfaces, creating recoverable and reusable catalyst systems. nih.gov

As Rigid Multivalent Scaffolds in Supramolecular Chemistry

The adamantane cage, a diamondoid hydrocarbon, is a highly valued structural unit in supramolecular chemistry due to its rigidity, lipophilicity, and well-defined three-dimensional geometry. nih.govresearchgate.net 1-Adamantyl acetate (B1210297) serves as a key precursor for the synthesis of functionalized adamantane derivatives that are employed as rigid scaffolds. These scaffolds allow for the precise spatial arrangement of functional groups, making them ideal for constructing multivalent systems that can engage in specific molecular recognition events. google.comrsc.org

In host-guest chemistry, adamantane derivatives are particularly effective guest molecules for macrocyclic hosts like cucurbit[n]urils (CB[n]). nih.govnih.gov The strong affinity between the adamantane moiety and the hydrophobic cavity of cucurbiturils leads to the formation of stable inclusion complexes. This interaction has been harnessed to develop systems for drug delivery, bio-sensing, and the creation of responsive materials. nih.gov For instance, N-heterocyclic carbene (NHC) ligands have been modified with adamantyl groups to facilitate non-covalent immobilization onto cucurbituril (B1219460) substrates, creating recoverable and recyclable catalyst systems. nih.gov The synthesis of these functionalized adamantanes often begins with readily available precursors such as 1-adamantanol (B105290) or 1-bromoadamantane (B121549), which can be derived from 1-adamantyl acetate.

The tripodal geometry of 1,3,5-trisubstituted or tetrahedral geometry of 1,3,5,7-tetrasubstituted adamantane derivatives allows for the creation of multivalent binders for biological targets. google.comrsc.org These scaffolds expose multiple binding groups in a predetermined orientation, enhancing the avidity and specificity of interactions with cell surface receptors or other biological molecules.

Synthesis of Complex Adamantane Building Blocks

This compound is a versatile starting material for the synthesis of more complex, polyfunctional adamantane derivatives. google.com Its acetate group can be readily hydrolyzed to yield 1-adamantanol, a common entry point for further functionalization. Alternatively, the 1-adamantyl cation, generated from precursors like this compound under acidic conditions, can be used directly in electrophilic substitution reactions. google.commdpi.com

A patented process describes the use of 1-acyloxyadamantanes, including this compound, to adamantylate aromatic compounds in the presence of concentrated sulfuric acid. This method provides a direct route to 1-aryladamantanes, which are important intermediates in medicinal chemistry and materials science, and avoids the generation of halogenated byproducts associated with using haloadamantanes. google.com

Furthermore, the adamantane skeleton is frequently used to impart specific properties such as steric bulk, rigidity, and lipophilicity to molecules. nih.gov The synthesis of bifunctional adamantane derivatives, for example, combines different functional groups within a single rigid molecule. Researchers have synthesized 3-(azol-1-yl)-1-adamantanecarboxylic acids by reacting 1-adamantanecarboxylic acid with various azoles in a highly acidic medium. mdpi.com These angle-shaped building blocks are then used to construct coordination polymers and metal-organic frameworks (MOFs). mdpi.com The synthesis pathway for such building blocks can originate from 1-adamantyl precursors like this compound.

Table 1: Examples of Complex Adamantane Building Blocks Synthesized from Adamantane Precursors This table is interactive. Users can sort columns by clicking on the headers.

| Precursor | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| 1-Acetoxyadamantane | 4-Bromoanisole, H₂SO₄ | 1-(3-Bromo-4-methoxyphenyl)adamantane | Pharmaceutical intermediate | google.com |

| 1-Adamantanecarboxylic Acid | 1H-1,2,4-Triazole, H₂SO₄ | 3-(1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid | Coordination polymer ligand | mdpi.com |

| Adamantane | PCl₃, AlCl₃ | Di(1-adamantyl)phosphine chloride | Catalyst ligand | uq.edu.au |

Development of Adamantane-Based Gemini Surfactants

Gemini surfactants are a class of amphiphilic molecules characterized by two hydrophobic tails and two hydrophilic head groups connected by a spacer. mdpi.compreprints.org They typically exhibit superior physicochemical properties compared to their single-chain counterparts, including a lower critical micelle concentration (CMC) and greater efficiency in reducing surface tension. mdpi.com The rigid and bulky adamantane group serves as an excellent hydrophobic component in the design of novel Gemini surfactants. mdpi.comresearchgate.net

The synthesis of adamantane-based Gemini surfactants often utilizes 1,3-disubstituted adamantane derivatives as the central spacer, linking two hydrophilic head groups. For example, a series of cationic Gemini surfactants, 1,3-bis(alkyldimethylammonioethoxycarbonyl) adamantane dibromide, were synthesized starting from 1-adamantanecarboxylic acid. researchgate.net This precursor can be obtained through the oxidation of 1-adamantanol, which is accessible via the hydrolysis of this compound. The resulting surfactants demonstrate the significant influence of the adamantane core's lipophilicity, leading to low CMC values. researchgate.net

The incorporation of the adamantane structure creates surfactants with unique aggregation behaviors and surface activities. researchgate.net These properties make them promising candidates for various applications, including as components in drug delivery systems, as antimicrobial agents, and in advanced materials formulations. preprints.orgnih.gov

Table 2: Surface Activity Properties of Adamantane-Based Gemini Surfactants This table is interactive. Users can sort columns by clicking on the headers.

| Surfactant Structure | CMC (mol/L) | Surface Tension at CMC (γcmc, mN/m) | Reference |

|---|---|---|---|

| [C12E-Ad-EC12] | 1.1 x 10⁻⁴ | 36.5 | researchgate.net |

| [C14E-Ad-EC14] | 2.5 x 10⁻⁵ | 37.1 | researchgate.net |

Applications in Analytical Method Development

The unique physicochemical properties of adamantane derivatives, including this compound, necessitate the development of robust analytical methods for their identification, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for this purpose. coresta.orgresearchgate.net

Reversed-phase HPLC (RP-HPLC) has been shown to be highly effective for the separation and analysis of various adamantane derivatives. researchgate.net The retention of these compounds on C18 columns is influenced by the nature, number, and position of substituents on the adamantane core. researchgate.net For a compound like this compound, its retention would be governed by the hydrophobic adamantyl cage and the more polar acetate group. Method development for HPLC analysis involves optimizing the mobile phase composition (typically acetonitrile/water or methanol/water mixtures), pH, and detector settings (e.g., UV detection) to achieve adequate separation and sensitivity. sigmaaldrich.comfishersci.comrroij.comshimadzu.com

GC-MS is another powerful tool, particularly for volatile and thermally stable compounds. thepharmajournal.comresearchgate.net For the analysis of organic acetates, GC-MS provides excellent separation and structural identification. coresta.org A typical GC-MS method for this compound would involve a capillary column (e.g., 5% phenyl-methylpolysiloxane), a suitable temperature program to ensure elution, and mass spectrometric detection for confirmation of its molecular weight and fragmentation pattern. thepharmajournal.comresearchgate.net In some cases, derivatization may be required for less volatile adamantane compounds to improve their chromatographic behavior. researchgate.netnih.gov These analytical methods are crucial for monitoring reaction progress, assessing the purity of synthetic products, and studying the metabolic fate of adamantane-containing compounds. nih.gov

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Adamantanol |

| 1-Adamantanecarboxylic acid |

| 1-Bromoadamantane |

| 1-Adamantyl chlorothioformate |

| 1-Adamantyl chloroformate |

| 1-Aryladamantane |

| 3-(Azol-1-yl)-1-adamantanecarboxylic acid |

| 4-Bromoanisole |

| Acetonitrile |

| Cucurbit[n]uril |

| Di(1-adamantyl)phosphine chloride |

| Methanol |

Structure Activity Relationship Sar Studies in Chemical and Enzymatic Systems

Influence of Adamantyl Moiety on Chemical Reactivity

The adamantyl group, a rigid and bulky diamondoid hydrocarbon, significantly influences the chemical reactivity of molecules to which it is attached, such as in 1-adamantyl acetate (B1210297). Its three-dimensional cage-like structure imparts unique steric and electronic properties that distinguish it from other alkyl groups.

The most prominent characteristic of the adamantyl moiety is its substantial steric bulk. This steric hindrance can impede the approach of reagents to a nearby reactive center, thereby affecting reaction rates and pathways. For instance, in nucleophilic substitution reactions at a carbon atom attached to the adamantyl group, the bulky cage can sterically shield the reaction site, slowing down the reaction. However, this same rigidity provides exceptional chemical stability. The adamantyl framework is resistant to rearrangement, cyclometallation, and P-C bond scission, which contributes to the robustness of catalysts and ligands incorporating this moiety. princeton.edu

Electronically, the adamantyl group is a strong electron-releasing (donating) group through inductive effects. princeton.edu This property can stabilize adjacent carbocations. For example, the 1-adamantyl cation is readily formed and can be trapped in reactions, such as in the synthesis of tri(1-adamantyl)phosphine from 1-adamantyl acetate and trimethylsilyl triflate (Me3SiOTf). princeton.edu The hydrophobic and non-polar nature of the adamantane (B196018) core also governs its solubility and interactions in different solvent systems, making it poorly soluble in aqueous environments. This lipophilic character is a key factor in its interactions within biological systems, influencing its ability to cross cell membranes. rsc.org

The unique properties imparted by the adamantyl group are summarized below:

| Property | Description | Consequence on Reactivity |

| Steric Hindrance | The bulky, cage-like structure physically obstructs access to adjacent functional groups. | Can decrease reaction rates (e.g., S N 2 reactions); provides steric protection. |

| Rigidity & Stability | The diamondoid structure is conformationally locked and resistant to degradation. | Prevents unwanted rearrangements; enhances the stability of catalysts and molecules. princeton.edu |

| Electron-Donating Nature | Acts as a strong σ-donor through C-C bond hyperconjugation. | Stabilizes adjacent positive charges (carbocations); increases electron density at nearby atoms. princeton.edu |

| Lipophilicity | Highly non-polar and hydrophobic character. | Low aqueous solubility; enhances affinity for non-polar environments and biological membranes. rsc.org |

Stereoelectronic Effects and Conformational Preferences in Adamantane Derivatives

The adamantane skeleton is a chair-like cyclohexane in its most stable conformation, and its derivatives are locked into this arrangement. Stereoelectronic phenomena such as hyperconjugation are significant. Hyperconjugation involves the interaction of electrons in a sigma bond (like a C-H or C-C bond) with an adjacent empty or partially filled non-bonding p-orbital or an antibonding σ* or π* orbital. beilstein-journals.org In adamantane, the alignment of σ C-C and σ C-H bonds can lead to stabilizing interactions. For instance, the stability of carbocations at the bridgehead (tertiary) position of adamantane is partly attributed to hyperconjugative stabilization from the surrounding C-C bonds.

These effects are often analyzed through computational methods like Natural Bond Orbital (NBO) analysis, which quantifies the stabilizing energy from orbital interactions. beilstein-journals.org For example, the interaction between the lone-pair electrons of a heteroatom substituent and the antibonding sigma orbital (σ*) of an adjacent C-C or C-H bond can influence bond lengths and angles. beilstein-journals.org While the adamantane core itself is conformationally rigid, the orientation of substituents, like the acetate group in this compound, is influenced by a balance between steric repulsion and these stabilizing stereoelectronic interactions.

Substrate-Enzyme Affinity and Biocatalytic Selectivity (e.g., CYP101B1)

The adamantyl moiety is a valuable component in designing substrates for enzymes due to its defined shape and lipophilicity, which can promote strong binding within an enzyme's active site. This is particularly evident in the interactions with cytochrome P450 enzymes, such as CYP101B1 from Novosphingobium aromaticivorans. researchgate.net These enzymes are known for their ability to hydroxylate a wide range of substrates with high selectivity. dntb.gov.ua

Studies on CYP101B1 have shown that it can efficiently oxidize substrates containing functionalities that mimic natural substrates like norisoprenoids. researchgate.net The ester group of this compound can act as an anchor, positioning the substrate within the active site of CYP101B1 with high affinity. researchgate.net The bulky and hydrophobic adamantyl cage fits into the hydrophobic pocket of the enzyme's active site, leading to specific and selective hydroxylation at one of the adamantane's methylene (B1212753) (CH2) positions. The enzyme's catalytic machinery is then directed to specific C-H bonds, resulting in highly regioselective and sometimes stereoselective oxidation. researchgate.net

The key factors influencing this interaction are:

Hydrophobic Interactions: The non-polar adamantyl group is driven into the hydrophobic active site of the enzyme.

Shape Complementarity: The size and rigid shape of the adamantane cage must fit snugly within the enzyme's binding pocket.

Anchoring Group: The acetate group can form hydrogen bonds or other electrostatic interactions with active site residues, orienting the adamantyl core for selective oxidation.

This combination of features allows enzymes like CYP101B1 to overcome the challenge of selectively functionalizing the chemically inert C-H bonds of the adamantane skeleton. researchgate.net

Modulating Interactions through Substitution Patterns (e.g., fluorination, ester modifications)

The interactions and properties of adamantane derivatives can be finely tuned by introducing various substituents onto the adamantane core or by modifying existing functional groups like the ester in this compound. These modifications can alter steric, electronic, and binding properties.

Fluorination: Introducing fluorine atoms onto the adamantane skeleton can have profound effects. Fluorine is highly electronegative and can alter the electronic properties of the molecule, influencing its reactivity and the acidity of nearby protons. For example, a fluorinated analog of memantine, 3-fluoro-5,7-dimethyl-1-adamantylammonium acetate, has been synthesized to explore how such substitutions impact biological activity. researchgate.net Selective fluorination can also be used to block specific sites from metabolic attack by enzymes, thereby directing oxidation to other positions.

Ester Modifications: Modifying the ester group of this compound can change its role as an anchoring group within an enzyme active site. Changing the length or branching of the alkyl chain of the ester or replacing it with other functional groups can alter the binding affinity and the orientation of the substrate. This can lead to different regioselectivity of hydroxylation by enzymes like CYP101B1. researchgate.net

Other Substitutions: The introduction of other groups, such as alkyl, aryl, or boron-containing moieties, can systematically alter the molecule's properties. researchgate.netmdpi.com Boron substitution, for instance, has been shown computationally to decrease the HOMO-LUMO energy gap of adamantane, suggesting that its electronic properties can be tuned. mdpi.com These substitutions can improve enzyme binding affinity and enhance the regioselectivity of oxidation. researchgate.net

| Substitution Type | Effect on Adamantane Derivative | Example Application |

| Fluorination | Increases electronegativity; can block metabolic sites. | Synthesis of fluorinated drug analogs like a memantine derivative. researchgate.net |

| Ester Modification | Alters binding affinity and orientation in enzyme active sites. | Tuning the regioselectivity of hydroxylation by CYP enzymes. researchgate.net |

| Boron Substitution | Modifies electronic properties (e.g., HOMO-LUMO gap). | Theoretical tuning of adamantane for applications in electronics. mdpi.com |

| Aryl/Alkyl Groups | Increases lipophilicity and steric bulk. | Introduction of functional groups to synthesize various adamantane derivatives. researchgate.net |

Theoretical Studies of Molecular Interactions (e.g., molecular docking, binding mechanisms)